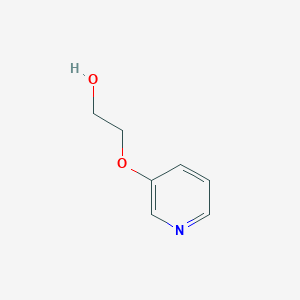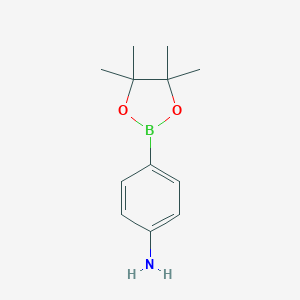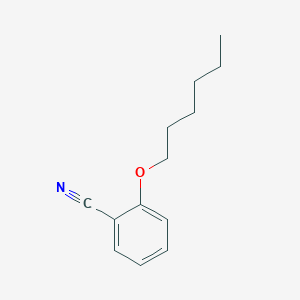
2-(Hexyloxy)benzonitrile
Vue d'ensemble
Description
Chemical Reactions Analysis
Benzonitrile, the parent compound of 2-(Hexyloxy)benzonitrile, can participate in numerous chemical reactions due to the presence of a nitrile group . The preparation of benzonitrile from benzaldehyde and hydroxylamine hydrochloride is one of the most advantageous approaches .Applications De Recherche Scientifique
Infrared Probing and Ionic Liquids : Benzonitrile can serve as an infrared probe to monitor the local environment of ionic liquids. This includes assessing hydrogen bonding and intrinsic electric fields, which have potential applications in studying protein folding and solvent solvation (Zhang et al., 2013).
Palladium-Catalyzed Cyanation : A novel palladium-catalyzed cyanation method using potassium hexacyanoferrate(II) for benzonitrile production has been developed. This method offers good to excellent yields and a simple catalyst system, suitable for industrial applications (Schareina, Zapf, & Beller, 2004).
Toxicological Studies : The cytotoxic effects of benzonitrile herbicides like bromoxynil, chloroxynil, and ioxynil on human liver and kidney cells have been studied. Some compounds, such as dichlobenil and its microbial metabolites, show low inhibition of cell growth, indicating their potential toxicological implications (Lovecká et al., 2015).
Pharmaceutical and Natural Product Synthesis : The NHC-catalyzed [4 + 2]-benzannulation protocol for assembling benzonitrile frameworks is useful in the synthesis of natural products, pharmaceuticals, and agrochemicals (Jia & Wang, 2016).
Dye-Sensitized Solar Cells : Benzonitrile-based electrolytes provide long-term stability and efficiency in dye-sensitized solar cells, reducing the need for complex dyes or passivating agents (Latini et al., 2014).
Antimicrobial Activity : Some newly synthesized benzonitrile derivatives show significant antibacterial and antifungal activity against various bacteria, with certain compounds displaying potent in vitro antifungal activity (Fadda, Afsah, & Awad, 2013).
Biodegradation and Environmental Impact : Recombinant Escherichia coli with a nitrile hydratase-amidase pathway effectively degrades dihalogenated benzonitrile herbicides, offering potential for bioremediation of wastewater containing these toxic compounds (Pei et al., 2017).
Propriétés
IUPAC Name |
2-hexoxybenzonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17NO/c1-2-3-4-7-10-15-13-9-6-5-8-12(13)11-14/h5-6,8-9H,2-4,7,10H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BEIVVUUHIAJYFR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCOC1=CC=CC=C1C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501313116 | |
| Record name | 2-(Hexyloxy)benzonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501313116 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
203.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(Hexyloxy)benzonitrile | |
CAS RN |
121554-15-2 | |
| Record name | 2-(Hexyloxy)benzonitrile | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=121554-15-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-(Hexyloxy)benzonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501313116 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




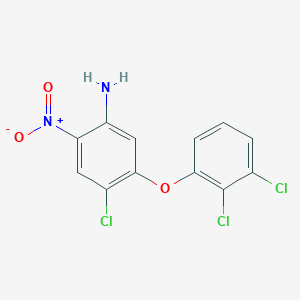

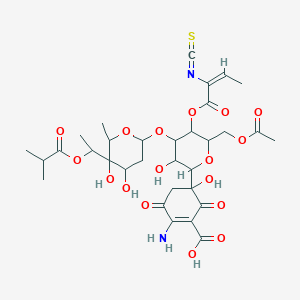
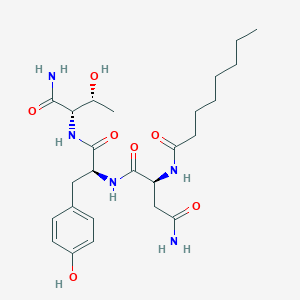


![alpha-[(2-Nitro-1H-imidazole-1-yl)methyl]-8-azabicyclo[5.1.0]octane-8-ethanol](/img/structure/B48068.png)


